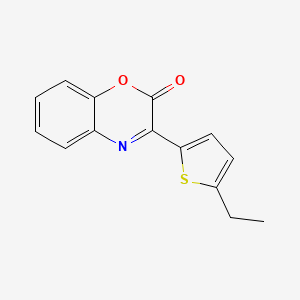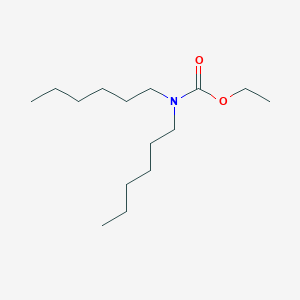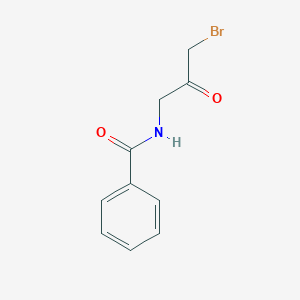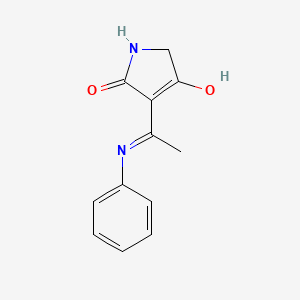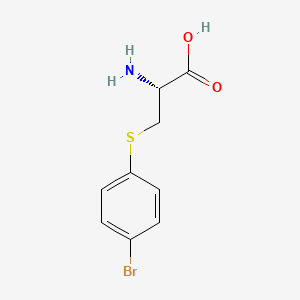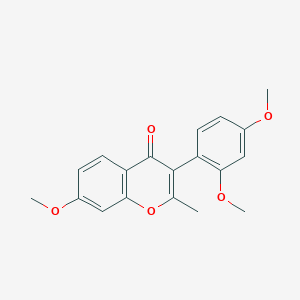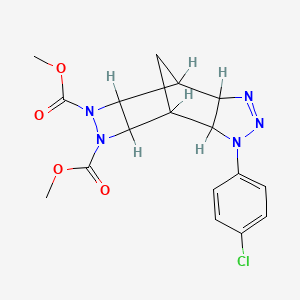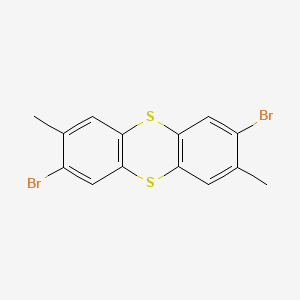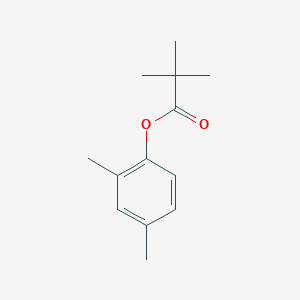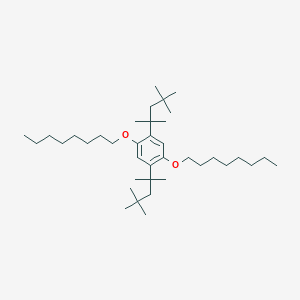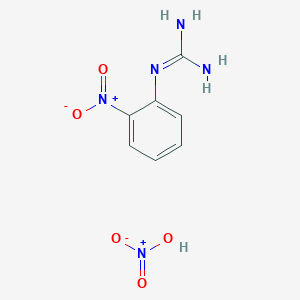
Nitric acid;2-(2-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;2-(2-nitrophenyl)guanidine is a compound that features a guanidine group attached to a nitrophenyl moiety. Guanidine derivatives are known for their versatility and are found in various natural products, pharmaceuticals, and biochemical processes. The presence of the nitrophenyl group adds unique chemical properties to the compound, making it valuable in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including nitric acid;2-(2-nitrophenyl)guanidine, typically involves the guanylation of amines. One common method is the reaction of amines with carbodiimides or thioureas in the presence of activating agents such as thiophilic metal salts or coupling reagents . Another approach involves the use of isocyanides and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable and efficient methods. For example, the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water is a practical approach . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is another efficient method .
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid;2-(2-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions involving strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Applications De Recherche Scientifique
Nitric acid;2-(2-nitrophenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of nitric acid;2-(2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The nitrophenyl group can also participate in aromatic interactions, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A basic compound with high reactivity and versatility.
Nitroguanidine: Known for its use in explosives and propellants.
Phenylguanidine: Similar structure but lacks the nitro group.
Uniqueness
Nitric acid;2-(2-nitrophenyl)guanidine is unique due to the combination of the guanidine and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .
Propriétés
Numéro CAS |
70973-05-6 |
|---|---|
Formule moléculaire |
C7H9N5O5 |
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
nitric acid;2-(2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-3-1-2-4-6(5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |
Clé InChI |
LHKBURXKWCPYGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
